molecular formula C14H18O2S B8273275 Ethyl 4-(hept-1-ynyl)thiophene-2-carboxylate

Ethyl 4-(hept-1-ynyl)thiophene-2-carboxylate

Cat. No.: B8273275
M. Wt: 250.36 g/mol
InChI Key: SGCQFBODUMSPQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(hept-1-ynyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C14H18O2S and its molecular weight is 250.36 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H18O2S

Molecular Weight

250.36 g/mol

IUPAC Name

ethyl 4-hept-1-ynylthiophene-2-carboxylate

InChI

InChI=1S/C14H18O2S/c1-3-5-6-7-8-9-12-10-13(17-11-12)14(15)16-4-2/h10-11H,3-7H2,1-2H3

InChI Key

SGCQFBODUMSPQM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC1=CSC(=C1)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reaction mixture of compound 1015 (5.64 g, 24.0 mmol), DMF (50 mL), copper (I) iodide (1.37 g, 7.2 mmol), 1-heptyne (9.42 mL, 72.0 mmol), triethylamine (6.70 mL, 48.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (2.77 g, 2.4 mmol) was stirred at 65° C. for 2 hours and then cooled to room temperature. Methyl tert-butyl ether (300 mL) was added to the reaction mixture and the precipitation was removed by filtration. The clear organic solution was washed with saturated sodium chloride, dried over magnesium sulfate and concentrated under vacuum. The crude brown oil was purified with flash silica gel chromatogram (with 0%→5% EtOAc in hexane) to afford ethyl 4-(hept-1-ynyl)thiophene-2-carboxylate (1016, 5.89 g) as a brown oil. 1H NMR (300 MHz, δ, CDCl3) 0.89 (t, 3H). 1.28-1.45 (m, 7H), 1.52-1.62 (m, 2H), 2.36 (t, 12.4 Hz, 2H), 4.33 (q, 2H), 7.48 (s, 1H), 7.72 (s, 1H).
Quantity
5.64 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
9.42 mL
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step One
Name
copper (I) iodide
Quantity
1.37 g
Type
catalyst
Reaction Step One
Quantity
2.77 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

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